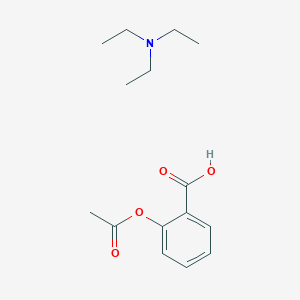
Trichloroacetic acid, 3-methylbut-2-enyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trichloroacetic acid, 3-methylbut-2-enyl ester is an organic compound with the molecular formula C₇H₉Cl₃O₂ It is a derivative of trichloroacetic acid, where the hydrogen atoms of the methyl group are replaced by chlorine atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Trichloroacetic acid, 3-methylbut-2-enyl ester can be synthesized through the esterification of trichloroacetic acid with 3-methylbut-2-en-1-ol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods: In an industrial setting, the production of this compound involves the chlorination of acetic acid in the presence of a suitable catalyst, such as red phosphorus.
Analyse Des Réactions Chimiques
Types of Reactions: Trichloroacetic acid, 3-methylbut-2-enyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form trichloroacetic acid and other oxidation products.
Reduction: Reduction reactions can convert the ester to its corresponding alcohol.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium cyanide.
Major Products:
Oxidation: Trichloroacetic acid and other carboxylic acids.
Reduction: 3-methylbut-2-en-1-ol and trichloroacetic acid.
Substitution: Various substituted trichloroacetic acid derivatives.
Applications De Recherche Scientifique
Trichloroacetic acid, 3-methylbut-2-enyl ester has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: The compound is utilized in biochemical studies to precipitate macromolecules such as proteins and nucleic acids.
Industry: The ester is used in the manufacture of herbicides and other agrochemicals.
Mécanisme D'action
The mechanism of action of trichloroacetic acid, 3-methylbut-2-enyl ester involves its interaction with cellular components. The compound can induce protein denaturation and precipitation, making it useful in biochemical applications. It also acts as a strong acid, leading to the hydrolysis of ester bonds and the release of trichloroacetic acid, which exerts its effects on cellular structures .
Comparaison Avec Des Composés Similaires
- Chloroacetic acid
- Dichloroacetic acid
- Trifluoroacetic acid
- Tribromoacetic acid
Comparison: Trichloroacetic acid, 3-methylbut-2-enyl ester is unique due to the presence of both trichloroacetic acid and 3-methylbut-2-enyl moieties. This combination imparts distinct chemical properties, such as increased reactivity and potential for diverse applications. Compared to chloroacetic acid and dichloroacetic acid, trichloroacetic acid derivatives exhibit stronger acidity and greater stability .
Propriétés
Numéro CAS |
96546-89-3 |
|---|---|
Formule moléculaire |
C7H9Cl3O2 |
Poids moléculaire |
231.5 g/mol |
Nom IUPAC |
3-methylbut-2-enyl 2,2,2-trichloroacetate |
InChI |
InChI=1S/C7H9Cl3O2/c1-5(2)3-4-12-6(11)7(8,9)10/h3H,4H2,1-2H3 |
Clé InChI |
NYRNTCPRCWEVKU-UHFFFAOYSA-N |
SMILES canonique |
CC(=CCOC(=O)C(Cl)(Cl)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


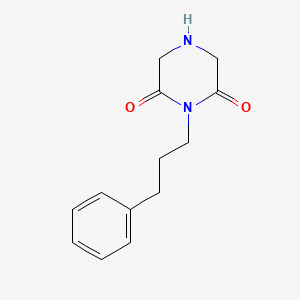
![Methyl 8-[(2-methoxyethoxy)methoxy]octanoate](/img/structure/B14340391.png)

![furan-2-ylmethyl-[3-(2-methoxyphenyl)propyl]azanium;chloride](/img/structure/B14340412.png)
![3-Fluoro-2-{[(2,2,2-trichloroethoxy)carbonyl]amino}prop-2-enoic acid](/img/structure/B14340420.png)

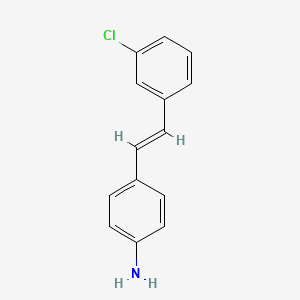
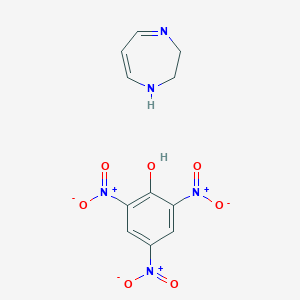

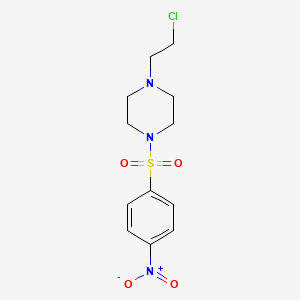
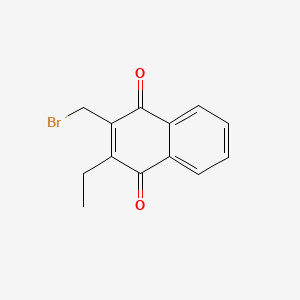
![1-[(4-Bromophenyl)(difluoro)methyl]-2-chloro-4-nitrobenzene](/img/structure/B14340458.png)
